2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Overview
Description
“2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-” is a chemical compound with the linear formula C13H10OS . It is a fully synthetic version of the natural product β-lapachone, which has been isolated from the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae) and has demonstrated promising anticancer activity .
Scientific Research Applications
Stability and Monomer Formation : The compound exhibits kinetic stability in monomeric forms, especially in derivatives such as 2-alkyl-5,6-dihydro-3-thioacetyl-2H-naphtho[1,2-b]thiopyrans. This stability, influenced by steric factors, is crucial for its potential applications in chemical synthesis and materials science (Moriyama et al., 1993).
Chemical Reactions and Derivatives : Studies have shown the successful synthesis of various derivatives and their reactions. For instance, hydrolysis and reduction reactions of certain dihalogenthiochromans and dibromodihydronaphthothiopyrans have been explored, yielding compounds like 2-hydroxymethylnaphtho[2,1-b]thiophen, which could have potential applications in organic synthesis and drug development (Cotterill et al., 1972).
Synthetic Methods and Cycloadducts : The compound can be involved in thermal and Lewis acid-promoted Hetero Diels–Alder reactions with various dienophiles, leading to the formation of cycloadducts. Such reactions are fundamental in organic chemistry for creating complex molecular structures (MoriyamaSatoshi et al., 1994).
Synthesis of Novel Compounds : The structure of 2H-Naphtho[1,2-b]thiopyran-5,6-dione has been utilized in the synthesis of novel compounds like naphtho[2,1-b]thiophenes and dithiins, which could have applications in various fields including pharmaceuticals and materials science (KobayashiKeiji & MutaiKiyoshi, 1977).
Metabolite Identification in Pharmaceuticals : In pharmaceutical research, derivatives of this compound have been identified as metabolites in various drugs, indicating its importance in drug metabolism studies (Savage et al., 2008).
Applications in Biochemistry and Microbiology : Research has also explored its use in studying biochemical pathways and microbial processes. For instance, its derivatives have been involved in studies related to lipid peroxidation and cytochrome P-450-catalyzed reactions, which are significant in understanding cellular mechanisms (Dubin et al., 1990).
Mechanism of Action
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]thiochromene-5,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIFMNYUZLTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(S1)C3=CC=CC=C3C(=O)C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432619 | |
Record name | 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- | |
CAS RN |
646450-98-8 | |
Record name | 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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